molecular formula C9H8N4S2 B14626628 N-Phenyl-N'-1,2,3-thiadiazol-5-ylthiourea CAS No. 55461-61-5

N-Phenyl-N'-1,2,3-thiadiazol-5-ylthiourea

Cat. No.: B14626628
CAS No.: 55461-61-5
M. Wt: 236.3 g/mol
InChI Key: HGSLTPVORWEWGD-UHFFFAOYSA-N
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Description

N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is a synthetic compound known for its diverse applications in various fields, including plant growth regulation, corrosion inhibition, and antimicrobial activity. This compound is characterized by its unique structure, which includes a thiadiazole ring and a thiourea moiety, contributing to its distinct chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea typically involves the reaction of phenyl isothiocyanate with 1,2,3-thiadiazole-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea involves its interaction with specific molecular targets and pathways:

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents.

    Plant Growth Regulation: It mimics the activity of cytokinins, a class of plant hormones, by promoting cell division and differentiation.

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea can be compared with other similar compounds, such as:

Uniqueness

N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is unique due to its dual functionality as both a corrosion inhibitor and a plant growth regulator. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .

List of Similar Compounds

Properties

CAS No.

55461-61-5

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

1-phenyl-3-(thiadiazol-5-yl)thiourea

InChI

InChI=1S/C9H8N4S2/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14)

InChI Key

HGSLTPVORWEWGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CN=NS2

Origin of Product

United States

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